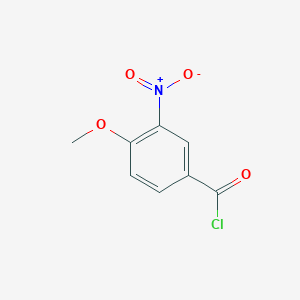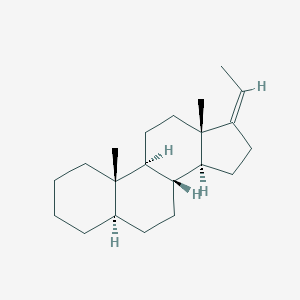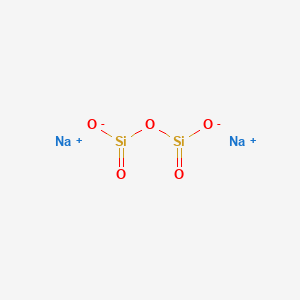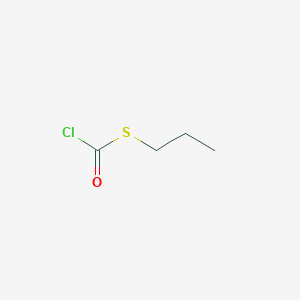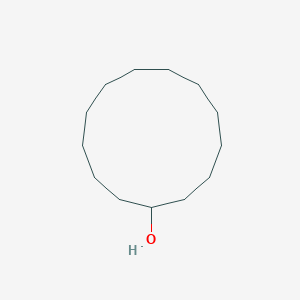
Cyclotridecanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclotridecanol, also known as CTD, is a cyclic alcohol compound with 13 carbon atoms in its structure. It has been found to have various biochemical and physiological effects and has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of Cyclotridecanol is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
Cyclotridecanol has been found to have various biochemical and physiological effects, including its ability to inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclotridecanol in lab experiments is its ability to act as a chiral auxiliary, which can be useful in the synthesis of chiral compounds. However, one of the limitations is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of Cyclotridecanol, including its potential use as a therapeutic agent for the treatment of various diseases. Further research is also needed to fully understand its mechanism of action and its potential interactions with other compounds. Additionally, the development of new synthesis methods for Cyclotridecanol may lead to its increased use in various scientific research applications.
Méthodes De Synthèse
The synthesis of Cyclotridecanol can be achieved through several methods, including the oxidation of cyclododecanone using potassium permanganate or the reduction of cyclododecanone using sodium borohydride. Another method involves the hydrogenation of cyclododecatriene using a palladium catalyst.
Applications De Recherche Scientifique
Cyclotridecanol has been used in various scientific research applications, including its use as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block for the synthesis of various compounds, such as macrocycles and dendrimers.
Propriétés
Numéro CAS |
10329-91-6 |
|---|---|
Nom du produit |
Cyclotridecanol |
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
cyclotridecanol |
InChI |
InChI=1S/C13H26O/c14-13-11-9-7-5-3-1-2-4-6-8-10-12-13/h13-14H,1-12H2 |
Clé InChI |
IWOZRHJPQVIPNH-UHFFFAOYSA-N |
SMILES |
C1CCCCCCC(CCCCC1)O |
SMILES canonique |
C1CCCCCCC(CCCCC1)O |
Synonymes |
Cyclotridecanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



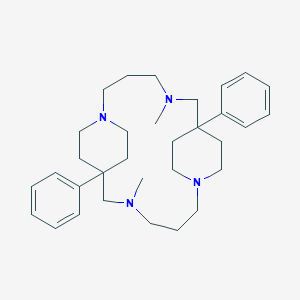




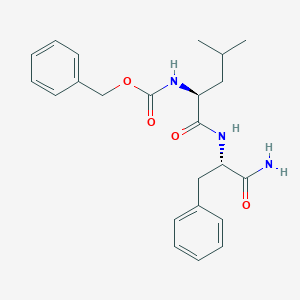
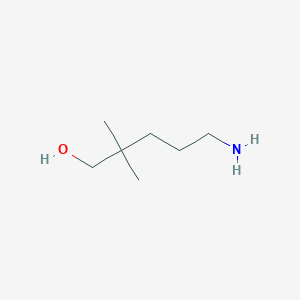
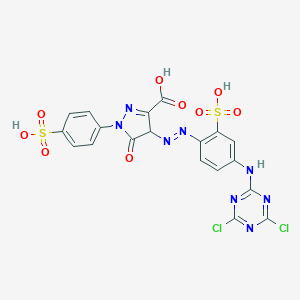
![(1R,13R)-9-Methoxy-7,11,17,19,23-pentaoxahexacyclo[11.10.0.02,10.04,8.014,22.016,20]tricosa-2(10),3,5,8,14,16(20),21-heptaene](/img/structure/B77291.png)
